Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with the molecular formula C₁₁H₁₈N₂O₂. This compound is notable for its bicyclic structure, which includes a tert-butyl ester group and a cyanomethyl group. It is used in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halide with a cyanide ion.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines, using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium cyanide (NaCN) for introducing the cyanomethyl group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure, which mimics certain natural products.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological pathways due to its structural similarity to neurotransmitters.
Industry
In the pharmaceutical industry, it is used in the development of drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar in structure but lacks the cyanomethyl group.
Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: Similar but with an aminomethyl group instead of a cyanomethyl group.
Uniqueness
Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the cyanomethyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 1241675-18-2, is a compound of significant interest due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities. The bicyclic structure of this compound suggests potential interactions with biological targets, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
- Purity : ≥97%
- Chemical Structure :
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antibacterial agent and its interactions with specific biological pathways.
Antibacterial Activity
Recent research highlights the antibacterial properties of compounds related to the 8-azabicyclo[3.2.1]octane scaffold. For instance, studies have shown that derivatives of this scaffold exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription.
Compound | Target | IC50 (nM) | Activity |
---|---|---|---|
7a | DNA gyrase | <32 | Strong inhibition |
7h | Topo IV | <100 | Strong inhibition |
16b | Topo IV | 120 | Moderate inhibition |
These results indicate that similar compounds can be effective against multidrug-resistant (MDR) strains, making them valuable candidates for further development in antibacterial therapies .
Enzyme Inhibition
The compound also shows promise as a dual inhibitor of bacterial topoisomerases, which are essential for bacterial survival. The following table summarizes findings from studies assessing enzyme inhibition:
Compound Type | Enzyme Target | IC50 (nM) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Type I | GyrB | <100 | <0.03125 - 0.25 μg/mL (Gram-positive) |
Type II | Topo IV | 120 - 460 | Varies by strain |
These findings suggest that this compound could be part of a new class of antibiotics targeting bacterial DNA replication processes .
Case Studies
Several case studies have examined the biological activity of compounds with similar structures:
- Study on Antibacterial Efficacy : A study published in Nature demonstrated that derivatives of the azabicyclo structure exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing bioactivity.
- Mechanistic Insights : Research published in Journal of Medicinal Chemistry detailed how specific substitutions on the bicyclic scaffold influenced binding affinity to topoisomerases, providing insights into optimizing these compounds for therapeutic use.
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEISVZRQSIPUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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